6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 6th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications in scientific research and industry.
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under medicinal chemistry for its potential biological activities.
The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several key steps:
Industrial production often employs multi-step synthesis methods that ensure high yield and purity. These methods may involve catalysts and controlled reaction conditions to optimize the production process.
The molecular formula of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is C10H10BrN2O2, with a molecular weight of 305.55 g/mol.
Property | Value |
---|---|
IUPAC Name | 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI | InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H |
InChI Key | ZSYLKNZURSZMRS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl |
This structural information indicates the arrangement of atoms within the molecule and highlights its functional groups.
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.
The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid involves interactions with specific molecular targets within biological systems:
Research into these interactions helps elucidate how this compound might be developed into therapeutic agents.
The physical form of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is typically a powder. It exhibits stability under normal storage conditions but should be handled with care due to its chemical reactivity.
Key chemical properties include:
Property | Value |
---|---|
Purity | ≥95% |
Flash Point | Not applicable |
Storage Temperature | Room temperature |
These properties are essential for safe handling and application in research settings.
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid has diverse applications:
This compound's unique structure and properties make it valuable across various scientific disciplines, facilitating advancements in research and development efforts.
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8